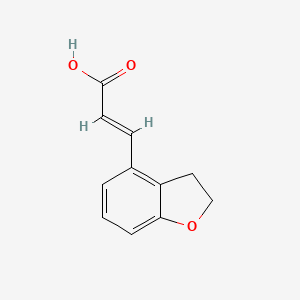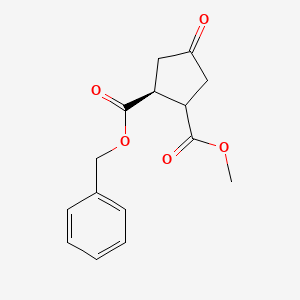
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with benzyl and methyl groups, as well as oxo and dicarboxylate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions including alkylation, oxidation, and esterification. The benzyl group is introduced via a Friedel-Crafts alkylation, while the oxo group is typically added through oxidation reactions using reagents like potassium permanganate or chromium trioxide. The dicarboxylate groups are introduced through esterification reactions using alcohols and acid chlorides under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation steps, while automated systems control reaction conditions like temperature, pressure, and pH to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the ester groups to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted cyclopentane derivatives
Aplicaciones Científicas De Investigación
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The oxo and dicarboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Shares the benzyl and methyl groups but differs in the core structure, which is an indole rather than a cyclopentane ring.
4-(1-Benzyl-3-carbamoylmethyl-2-methyl-1H-indol-5-yloxy)-butyric acid: Another benzyl-substituted compound with a different core structure and functional groups.
Uniqueness: 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups and its cyclopentane core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-methyl (2S)-4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12?,13-/m0/s1 |
Clave InChI |
IPBOISVEVUERBN-ABLWVSNPSA-N |
SMILES isomérico |
COC(=O)C1CC(=O)C[C@@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


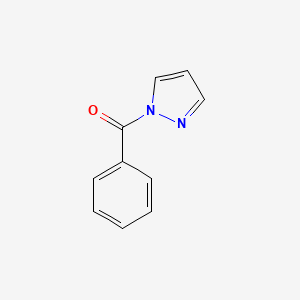
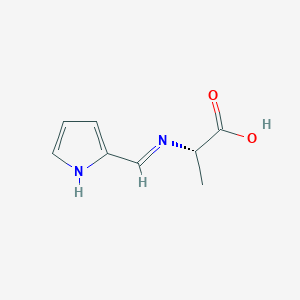
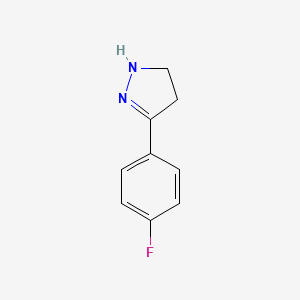
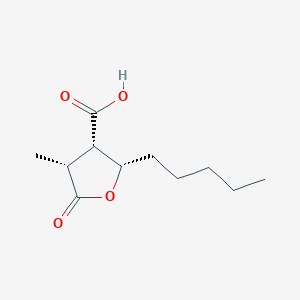
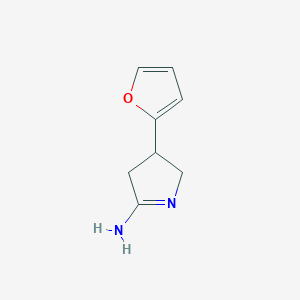


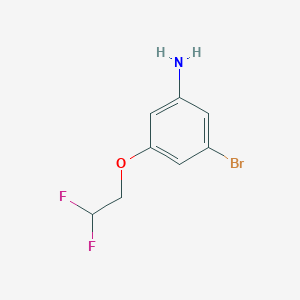
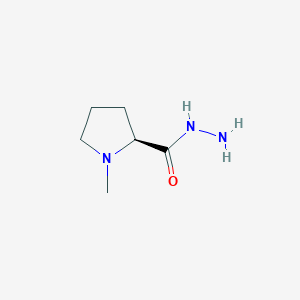
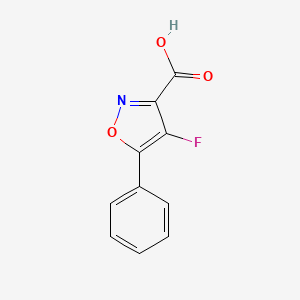
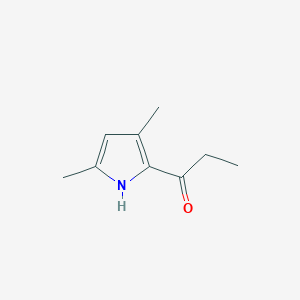
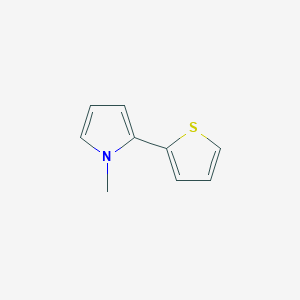
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
